(4S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid
Overview
Description
Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid is a chemical compound used primarily in the field of organic chemistry. It is a derivative of thiazolidine, a heterocyclic compound containing both sulfur and nitrogen atoms. The Fmoc group (9-fluorenylmethoxycarbonyl) is commonly used as a protective group for amines in peptide synthesis, making this compound particularly useful in the synthesis of peptides and other complex organic molecules.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid is used as a building block in the synthesis of peptides and other complex organic molecules. Its Fmoc group serves as a protective group for amines, allowing for selective reactions to occur at other functional groups.
Biology
In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. The thiazolidine ring can mimic certain biological structures, making it useful in the design of enzyme inhibitors and other bioactive molecules.
Medicine
In medicine, derivatives of Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid are explored for their potential therapeutic properties. These derivatives can act as enzyme inhibitors or modulators of biological pathways, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role in peptide synthesis makes it valuable for the manufacture of peptide-based drugs and other bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid typically involves the reaction of 2-methylthiazolidine-4-carboxylic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The Fmoc group is usually removed using a base like piperidine in an organic solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Free amine derivatives.
Mechanism of Action
The mechanism of action of Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid involves its ability to act as a protective group for amines. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled synthesis of peptides and other complex molecules. The thiazolidine ring can also interact with biological targets, potentially inhibiting enzyme activity or modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid
- Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid
- trans-4-(Fmoc-methylaminomethyl)-cyclohexane carboxylic acid
- (1S,2S)-Fmoc-2-aminocyclohexane carboxylic acid
Uniqueness
Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid is unique due to its specific combination of the Fmoc protective group and the thiazolidine ring. This combination allows for selective reactions and interactions with biological targets, making it a valuable tool in both synthetic chemistry and biological research.
Properties
IUPAC Name |
(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-12-21(18(11-26-12)19(22)23)20(24)25-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,23)/t12?,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCIGOQMPVAAGQ-VMHBGOFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N(C(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1N([C@H](CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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